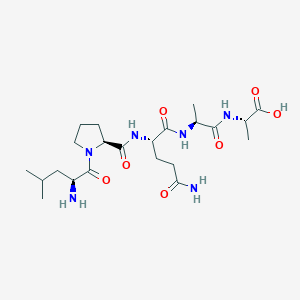

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine

Description

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine is a pentapeptide composed of five amino acids: leucine (Leu), proline (Pro), glutamine (Gln), alanine (Ala), and alanine (Ala). The presence of glutamine and proline may confer structural flexibility and solubility, while alanine and leucine contribute to hydrophobicity and stability .

Properties

CAS No. |

821772-86-5 |

|---|---|

Molecular Formula |

C22H38N6O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)10-14(23)21(33)28-9-5-6-16(28)20(32)27-15(7-8-17(24)29)19(31)25-12(3)18(30)26-13(4)22(34)35/h11-16H,5-10,23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

KSUHXBQSBAQXHF-QXKUPLGCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Key Steps and Reagents

Resin Preparation :

Deprotection and Coupling :

Cleavage and Purification :

Advantages and Challenges

Enzymatic Synthesis Using l-Amino Acid Ligase (Lal)

Lal enzymes catalyze ATP-dependent peptide bond formation without requiring protecting groups, offering a green alternative for peptide synthesis.

Mechanism and Conditions

Substrate Specificity :

Reaction Setup :

Product Isolation :

Advantages and Challenges

Solution-Phase Synthesis with Protected Amino Acids

Traditional solution-phase methods involve sequential protection/deprotection steps but are less efficient than SPPS.

Key Protocol for LPQAA

Protecting Groups :

Stepwise Coupling :

Deprotection :

Advantages and Challenges

| Factor | Solution-Phase |

|---|---|

| Efficiency | Low (multi-step purification required) |

| Purity | Moderate (~80% per step) |

| Challenges | Protecting group removal complexity; diketopiperazine formation risks |

Continuous-Flow Liquid-Phase Peptide Synthesis (GREEN LPPS)

This method uses ethyl acetate as a permanent organic phase to simplify purification and avoid side reactions.

Process Overview

Quenching Strategy :

Coupling Conditions :

Advantages :

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Key Applications |

|---|---|---|---|---|

| SPPS (Fmoc/tBu) | >90% | >95% | High | Research, therapeutic peptides |

| Enzymatic (Lal) | ~50% | >90% | Moderate | Green chemistry, dipeptides |

| Solution-Phase | ~70% | ~80% | Low | Legacy protocols, small-scale |

| GREEN LPPS | >95% | >95% | High | Industrial-scale production |

Critical Challenges and Mitigation Strategies

Proline-Induced Steric Hindrance

Glutamine Side-Chain Reactivity

- Protection : O-t-Bu or O-2,4-bis(trimethylsilyl)ethoxycarbonyl (BSEOC).

- Deprotection : Acidic hydrolysis (TFA) or enzymatic cleavage.

Research Findings and Optimization Insights

SPPS Optimization :

Enzymatic Limitations :

GREEN LPPS Advantages :

Data Tables: Reaction Conditions and Reagents

Table 1: SPPS Coupling Reagents and Conditions

| Amino Acid | Protecting Group | Coupling Agent | Deprotection | Cleavage |

|---|---|---|---|---|

| Leu | Fmoc | PyBOP + NMM | Piperidine | TFA/TIS/H2O |

| Pro | Fmoc | PyBOP + NMM | Piperidine | TFA/TIS/H2O |

| Gln | Fmoc (O-t-Bu) | PyBOP + NMM | Piperidine | TFA/TIS/H2O |

| Ala | Fmoc | PyBOP + NMM | Piperidine | TFA/TIS/H2O |

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Oxidized amino acid residues.

Reduction: Reduced peptide with intact disulfide bonds.

Scientific Research Applications

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-alanine with other peptides referenced in the evidence:

Key Comparative Insights

Size and Complexity: The target pentapeptide is significantly smaller than the nonapeptide (1055 g/mol) and larger peptides (e.g., 25-residue peptide at ~2800 g/mol). Smaller size may enhance membrane permeability but limit target specificity .

The absence of cysteine or disulfide bonds in the target peptide contrasts with larger peptides (e.g., ), which may adopt rigid tertiary structures.

Functional Potential: Peptides with Arg/His residues (e.g., ) are more likely to exhibit antimicrobial or hormonal activity due to charge-mediated interactions. The target peptide’s neutral composition suggests roles in structural studies or as a metabolic intermediate.

Analytical Challenges :

- The target peptide’s simplicity allows characterization via standard methods like reactive paper spray mass spectrometry (as in ). Larger peptides (e.g., ) require advanced techniques (e.g., tandem MS/MS) for full sequencing.

Biological Activity

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine is a pentapeptide composed of five amino acids: leucine, proline, glutamine, alanine, and alanine. This compound is of significant interest in biochemistry and pharmacology due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological functions, interactions with biological molecules, and relevant research findings.

Structure and Synthesis

The molecular formula for this compound is C22H38N6O7, with a molecular weight of approximately 462.57 g/mol. The synthesis of this pentapeptide typically employs solid-phase peptide synthesis (SPPS) , a method that allows for the efficient assembly of peptide chains through sequential addition of protected amino acids.

Biological Activities

This compound exhibits various biological activities that are crucial for its potential therapeutic roles:

- Antioxidant Properties : Peptides like this compound are known to exhibit antioxidant properties, which can help in reducing oxidative stress in cells.

- Immunomodulation : Similar peptides have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.

- Neuroprotective Effects : Some studies suggest that specific peptide sequences can protect neural cells from damage, indicating potential applications in neurodegenerative diseases.

Interaction with Biological Molecules

Understanding the interactions of this compound with various biological molecules is essential for elucidating its biological roles:

- Binding Affinity : This pentapeptide may interact with receptors or enzymes involved in metabolic pathways. For example, its structure allows it to mimic natural substrates in enzymatic reactions.

- Stability and Bioavailability : The unique sequence of amino acids enhances the stability and bioavailability of this peptide compared to simpler dipeptides. This stability is critical for therapeutic applications where prolonged activity is desired.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanyl-L-glutamine | Dipeptide | Known for stability in medical applications |

| Glycyl-L-glutamine | Dipeptide | Different stability and solubility properties |

| L-Alanylleucine | Dipeptide | Similar function but distinct sequence |

| Tuftsin | Tetrapeptide | Involved in immune system modulation |

| Endomorphin-1 | Tetrapeptide | High affinity for μ-opioid receptors |

This compound's pentapeptide structure enhances its functional capabilities compared to these simpler peptides, making it particularly valuable for applications requiring prolonged activity and resistance to degradation.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

- Neuroprotective Studies : A study demonstrated that peptides similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress .

- Immunomodulatory Effects : Research indicated that synthetic peptides could enhance the proliferation of lymphocytes, suggesting a role in boosting immune responses .

- Antioxidant Activity : Experimental data showed that this pentapeptide exhibits significant antioxidant activity by scavenging free radicals, which could be beneficial in preventing cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.